N,N'-Bis(2-hydroxyethyl)oxamide (CAS: 1871-89-2) is a symmetrical, difunctional organic compound featuring a rigid oxamide core flanked by two primary hydroxyethyl groups. This structure provides two key functionalities: the amide linkages for strong hydrogen bonding and the terminal hydroxyl groups for reactive handles in polymerization and synthesis. Unlike its parent compound, oxamide, which is largely insoluble, the hydroxyethyl substituents significantly alter its physical properties, making it a valuable intermediate and monomer for applications requiring solution-phase processability or specific thermal characteristics.
Direct substitution of N,N'-Bis(2-hydroxyethyl)oxamide with seemingly similar compounds often leads to process and performance failures. Replacing it with the parent compound, oxamide, results in a drastic loss of solubility, rendering it incompatible with many solution-based synthesis and formulation processes. Conversely, substituting it with a common diol like 1,4-butanediol (BDO) eliminates the rigid, hydrogen-bond-donating oxamide core. This core is critical for developing the hard segments in polyurethanes that contribute to high modulus, specific thermal properties, and mechanical strength. Therefore, selecting this specific compound is a deliberate choice for achieving a combination of processability and the unique structural contributions of the oxamide group that generic substitutes cannot replicate.
N,N'-Bis(2-hydroxyethyl)oxamide exhibits a distinct melting point in the range of 167–172°C, at which point it begins to decompose. This contrasts sharply with its parent compound, oxamide, which does not melt but instead decomposes at temperatures above 350°C. This defined melting behavior is critical for its use as a chain extender in melt-processable polymers like thermoplastic polyurethanes (TPUs), enabling its homogeneous incorporation into the polymer matrix within a specific and practical processing window.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 167 - 172 °C (with decomposition) |
| Comparator Or Baseline | Oxamide: Decomposes >350 °C without melting |
| Quantified Difference | Provides a distinct and lower-temperature melt processing window not available with oxamide. |
| Conditions | Standard thermal analysis. |
This specific melting range makes it suitable for standard polymer melt processing equipment, a key procurement factor for industrial TPU manufacturing.
When used as a chain extender in polyurethane synthesis, the rigid oxamide core of N,N'-Bis(2-hydroxyethyl)oxamide introduces strong intermolecular hydrogen bonding. This results in the formation of well-defined hard segments that significantly enhance the mechanical properties of the final elastomer. In polyurethane foams, its derivatives have been shown to produce materials with good mechanical properties and enhanced thermal stability. This is a key differentiator from more flexible, standard aliphatic diol chain extenders like 1,4-butanediol (BDO), which form softer, more crystalline hard segments, leading to different balances of hardness and flexibility. For example, a typical BDO-extended polyurethane might have a Shore A hardness of 88A and a 300% modulus of 1830 psi, properties that are directly tuned by the choice of chain extender.
| Evidence Dimension | Structural Contribution to Polymer Properties |
| Target Compound Data | Forms rigid, amorphous hard segments with strong hydrogen bonding, leading to enhanced thermal stability and mechanical strength. |
| Comparator Or Baseline | 1,4-Butanediol (BDO): Forms semi-crystalline hard segments, leading to a classic balance of toughness and flexibility. |
| Quantified Difference | The oxamide structure provides a mechanism for increasing hardness and thermal stability compared to the properties achievable with standard linear diols. |
| Conditions | Polyurethane synthesis with diisocyanates (e.g., MDI) and a polyol soft segment. |
For applications requiring higher rigidity, hardness, and thermal performance in a polyurethane, this compound is a rational choice over more common, flexible diol extenders.
N,N'-Bis(2-hydroxyethyl)oxamide is the direct and established chemical precursor for the synthesis of N,N'-bis(2-nitroxyethyl)oxamide (NENO), a melt-castable energetic material. The two primary hydroxyl groups are essential reactive sites for the nitration reaction that yields NENO. Alternative starting materials would require multi-step, less efficient synthetic routes to arrive at the same N,N'-bis(2-hydroxyethyl)oxamide intermediate before nitration. This makes the title compound the most direct and economically viable starting point for laboratory or industrial-scale production of NENO.
| Evidence Dimension | Synthetic Pathway Efficiency |
| Target Compound Data | Direct, one-step nitration of its two hydroxyl groups to yield NENO. |
| Comparator Or Baseline | Other precursors (e.g., starting from oxamide or ethanolamine): Require additional reaction steps to build the C6H12N2O4 backbone before nitration. |
| Quantified Difference | Reduces the number of synthetic steps required to produce NENO, improving overall yield and process efficiency. |
| Conditions | Nitration for synthesis of energetic materials. |
Procurement for NENO synthesis requires this specific precursor; substitution is not a viable option without fundamentally altering the established manufacturing process.
This compound is the right choice for formulating TPUs where high hardness, modulus, and improved thermal stability are required. Its defined melting point allows for incorporation via standard melt-extrusion or injection molding processes. The resulting polymer benefits from the rigid oxamide core, which creates strong physical crosslinking via hydrogen bonds, a feature not achievable with standard aliphatic diols like BDO.
The difunctional nature (two hydroxyl groups) allows it to act as a specialty diol in the synthesis of polyesters or other condensation polymers. Its use introduces a rigid, hydrogen-bonding oxamide unit into the polymer backbone, which can be leveraged to modify properties such as melting point, glass transition temperature, and solvent resistance compared to polymers made from simple aliphatic diols.
The two primary hydroxyl groups can react with epoxy groups, typically at elevated temperatures, to act as a curing agent. The rigidity of the oxamide backbone can impart higher thermal stability (e.g., higher glass transition temperature) and mechanical stiffness to the cured epoxy network compared to more flexible amine or anhydride hardeners.
In the field of energetic materials, this compound is procured specifically as the immediate precursor to N,N'-bis(2-nitroxyethyl)oxamide (NENO). Its structure is ideally suited for direct nitration, making it an essential and non-substitutable building block for this specific application.
Irritant